N-(4,5-dimethyl-1,3-thiazol-2-yl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide
Overview
Description
N-(4,5-dimethyl-1,3-thiazol-2-yl)-9-oxobicyclo[331]nonane-3-carboxamide is a complex organic compound featuring a thiazole ring and a bicyclo[331]nonane structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide typically involves multi-step organic reactions. One common approach includes the formation of the thiazole ring through the cyclization of appropriate precursors, followed by the introduction of the bicyclo[3.3.1]nonane moiety. The final step involves the formation of the carboxamide group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the bicyclo[3.3.1]nonane structure, potentially forming alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Functionalized thiazole derivatives.
Scientific Research Applications
N-(4,5-dimethyl-1,3-thiazol-2-yl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The bicyclo[3.3.1]nonane structure provides a rigid framework that can influence the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of microbial cell membranes.
Comparison with Similar Compounds
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- (±)-3-Amino-1,2-propanediol
- 2,2-Dimethyl-1,3-dioxolane-4-methanamine
Comparison: N-(4,5-dimethyl-1,3-thiazol-2-yl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide stands out due to its unique combination of a thiazole ring and a bicyclo[3.3.1]nonane structure. This dual feature provides distinct chemical reactivity and potential biological activity compared to other similar compounds, which may lack either the thiazole ring or the bicyclo[3.3.1]nonane framework.
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-8-9(2)20-15(16-8)17-14(19)12-6-10-4-3-5-11(7-12)13(10)18/h10-12H,3-7H2,1-2H3,(H,16,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRAKDLEZZNRHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2CC3CCCC(C2)C3=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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